molecular formula C20H12N2O6 B390714 Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate CAS No. 302954-91-2

Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate

Cat. No.: B390714
CAS No.: 302954-91-2
M. Wt: 376.3g/mol
InChI Key: FRPRPBKYCDNESQ-UHFFFAOYSA-N
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Description

Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a nitro group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of benzo[de]isoquinoline-1,3-dione derivatives followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol in the presence of a catalyst for esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

methyl 4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6/c1-28-20(25)11-5-7-12(8-6-11)21-18(23)14-4-2-3-13-16(22(26)27)10-9-15(17(13)14)19(21)24/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPRPBKYCDNESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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